molecular formula C32H30N2O5 B431338 methyl 4-{[2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoyl]amino}benzoate

methyl 4-{[2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoyl]amino}benzoate

Cat. No.: B431338
M. Wt: 522.6g/mol
InChI Key: YAGHYOBBZABUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanamido)benzoate is a complex organic compound with a unique structure. This compound is characterized by its anthracene core, which is fused with a pyrrole ring, and further functionalized with a hexanamido group and a benzoate ester. The presence of multiple functional groups makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoyl]amino}benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the anthracene core, followed by the introduction of the pyrrole ring through cyclization reactions. The hexanamido group is then attached via amide bond formation, and finally, the benzoate ester is introduced through esterification reactions. Common reagents used in these steps include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like acetic anhydride for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the amido group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

Methyl 4-(2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyano-3,12-dioxo-18β-olean-1,9(11)-dien-30-oate: Similar in having multiple functional groups and complex structure.

    Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: Shares the benzoate ester functionality and complex ring structure.

Uniqueness

Methyl 4-(2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanamido)benzoate is unique due to its specific combination of an anthracene core, pyrrole ring, hexanamido group, and benzoate ester. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C32H30N2O5

Molecular Weight

522.6g/mol

IUPAC Name

methyl 4-[2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoylamino]benzoate

InChI

InChI=1S/C32H30N2O5/c1-3-4-13-24(29(35)33-19-16-14-18(15-17-19)32(38)39-2)34-30(36)27-25-20-9-5-6-10-21(20)26(28(27)31(34)37)23-12-8-7-11-22(23)25/h5-12,14-17,24-28H,3-4,13H2,1-2H3,(H,33,35)

InChI Key

YAGHYOBBZABUMG-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Canonical SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Origin of Product

United States

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